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Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the
internalization of a vast array of cargo, from nutrients and signaling receptors to pathogens.
This intricate process involves the coordinated action of numerous proteins, with the large
GTPase Dynamin-2 (DNM2) playing a pivotal and indispensable role in the final scission event
that liberates a nascent vesicle from the plasma membrane. This technical guide provides an
in-depth exploration of the function of Dynamin-2 in CME, detailing its molecular mechanism,
key quantitative parameters, and the experimental methodologies used to elucidate its function.
It is intended to be a comprehensive resource for researchers, scientists, and drug
development professionals engaged in the study of endocytosis and related cellular processes.

Introduction to Dynamin-2 and its Core Function in
CME

Dynamin-2 is a ubiquitously expressed 100-kDa mechanochemical enzyme belonging to the
dynamin superfamily of large GTPases.[1] In the context of CME, Dynamin-2 is recruited to the
neck of deeply invaginated clathrin-coated pits.[2] There, it assembles into a helical collar that,
through a process dependent on GTP hydrolysis, constricts and ultimately severs the
membrane stalk, releasing the clathrin-coated vesicle into the cytoplasm.[2] This scission event
is the culmination of a complex series of molecular interactions and conformational changes.
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The function of Dynamin-2 is not limited to a simple mechanical scission role; it also acts as a
regulatory hub, interacting with a multitude of accessory proteins that modulate its recruitment,
assembly, and enzymatic activity.[3] Furthermore, recent studies have suggested a dual role for
Dynamin-2, where it may also function at earlier stages of clathrin-coated pit maturation as a
fidelity monitor.[4]

Molecular Mechanism of Dynamin-2 in Vesicle
Scission

The action of Dynamin-2 in CME can be dissected into several key steps:

e Recruitment: Dynamin-2 is recruited from the cytosol to the neck of the invaginated clathrin-
coated pit. This recruitment is mediated by the interaction of its Proline-Rich Domain (PRD)
with SH3 domain-containing proteins, such as endophilin and amphiphysin, which are
already present at the endocytic site.[2] Additionally, the Pleckstrin Homology (PH) domain of
Dynamin-2 binds to phosphatidylinositol-4,5-bisphosphate (P1(4,5)P2) in the plasma
membrane, further anchoring it to the site of action.[2]

e Assembly: Upon recruitment, Dynamin-2 monomers self-assemble into a helical polymer that
wraps around the membrane neck.[4] This assembly process is a critical prerequisite for its
GTPase activity and subsequent membrane fission.

o GTP Hydrolysis and Constriction: The binding and hydrolysis of GTP by the GTPase domain
of Dynamin-2 induces a conformational change in the helical polymer. This change is thought
to generate a constrictive force on the underlying membrane tubule, narrowing the neck of
the vesicle.[5]

e Scission: The precise mechanism of membrane scission remains an area of active research,
with several models proposed. The leading model suggests that the GTP hydrolysis-driven
constriction, potentially coupled with a twisting motion, leads to the fission of the lipid bilayer
and the release of the vesicle.

The interplay between Dynamin-2 and the actin cytoskeleton is also crucial for efficient CME.
Actin polymerization is thought to provide the force necessary for membrane invagination and
to aid in the final scission process, often preceding the robust recruitment of Dynamin-2.[6][7]
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Quantitative Data on Dynamin-2 Function

The study of Dynamin-2 in CME has benefited greatly from quantitative live-cell imaging and in
vitro biochemical assays. The following tables summarize key quantitative data related to
Dynamin-2 function.

Table 1: Stoichiometry and Dynamics of Dynamin-2
- : in CME

Parameter Value Cell Type Method Reference

Molecules per
early phase 2-4 SK-MEL-2 TIRF Microscopy  [6][7][8]

recruitment event

Molecules
recruited in the ~26 SK-MEL-2 TIRF Microscopy  [6][7][8]
final 20s of CME

Estimated
number of helical ~1 SK-MEL-2 TIRF Microscopy  [6][9]

turns formed

Mean lifetime of
Dynamin-2 at 125+112 s SK-MEL-2 TIRF Microscopy  [10]

endocytic sites

Table 2: Kinetic Parameters of Dynamin-2 GTPase
Activity
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Parameter Value Condition Method Reference
Basal GTP ) Fluorescence
, ~0.04 min—t 10 uM GTP o [11]
hydrolysis rate Polarization
Dissociation o
High ionic Fluorescence
constant (Kd) for 0.5 uM [12][13][14]
strength Stopped-Flow
mantdGTP
Significantly )
Km for GTP ) ) In vitro GTPase TLC/Enzyme-
higher than wild- [5]
(R66A mutant) . assay coupled assay
ype

Assay

Inhibitor Target ICso L Reference
Condition

In vitro GTPase

Dynasore Dynamin /1l ~15 uM [15]
assay
Brain

Dyngo-4a Dynamin | 0.38 uM recombinant [16][17]
protein

) Recombinant
Dyngo-4a Dynamin Il 2.3 uM ) [16][17]
mouse protein

Transferrin
Dyngo-4a ) 5.7 uM U20S cells [1][16]
endocytosis

Clathrin-
Dyngo-4a mediated 5.5 uM - [18]

endocytosis

Signaling Pathways and Experimental Workflows
Dynamin-2 Signaling in Clathrin-Mediated Endocytosis

The recruitment and activity of Dynamin-2 are tightly regulated through a network of protein-
protein and protein-lipid interactions. The following diagram illustrates the key players and their

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5619819/
https://pubs.acs.org/doi/abs/10.1021/bi000033r
https://pubmed.ncbi.nlm.nih.gov/10852717/
https://utsouthwestern.elsevierpure.com/en/publications/the-mechanism-of-gtp-hydrolysis-by-dynamin-ii-a-transient-kinetic/
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/publica/Dynamin.pdf
https://pubmed.ncbi.nlm.nih.gov/24025110/
https://www.medchemexpress.com/hydroxy-dynasore.html
https://www.selleckchem.com/products/dyngo-4a.html
https://www.medchemexpress.com/hydroxy-dynasore.html
https://www.selleckchem.com/products/dyngo-4a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138991/
https://www.medchemexpress.com/hydroxy-dynasore.html
https://www.abcam.com/en-us/products/biochemicals/dyngo-4a-novel-highly-potent-dynamin-inhibitor-ab120689
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

relationships in the signaling pathway leading to vesicle scission.
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Caption: Signaling pathway of Dynamin-2 in CME.
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Experimental Workflow for Studying Dynamin-2

Function

Investigating the role of Dynamin-2 in CME typically involves a combination of in vitro

biochemical assays and in vivo live-cell imaging. The following diagram outlines a common

experimental workflow.
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Caption: A typical experimental workflow.

Experimental Protocols
In Vitro Dynamin-2 GTPase Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring GTP hydrolysis by detecting
the release of inorganic phosphate (Pi).[19][20]

Materials:
 Purified recombinant Dynamin-2 protein
e GTP stock solution (e.g., 100 mM)

o Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCI, 1 mM MgClz, 1 mM DTT
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Malachite Green Reagent: (e.g., a commercially available kit or a solution of malachite
green, ammonium molybdate, and a stabilizing agent)

Phosphate standard solution

96-well microplate

Microplate reader
Procedure:

e Prepare a standard curve: Prepare a series of dilutions of the phosphate standard in Assay
Buffer.

e Set up the reaction: In a 96-well plate, add the following components in order:

o Assay Buffer

o Dynamin-2 protein (to a final concentration of e.g., 0.5 uM)

o (Optional) Stimulating agents like liposomes or SH3 domain-containing proteins.
« Initiate the reaction: Add GTP to a final concentration of 1 mM to start the reaction.

¢ Incubate: Incubate the plate at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30
minutes).

o Stop the reaction: Stop the reaction by adding an equal volume of Malachite Green Reagent.
o Develop color: Allow the color to develop for 15-30 minutes at room temperature.

o Measure absorbance: Read the absorbance at a wavelength of ~620-650 nm using a
microplate reader.

e Calculate Pirelease: Use the standard curve to determine the concentration of Pi released in
each well. Calculate the GTPase activity as nmol Pi/min/mg of Dynamin-2.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Live-Cell Imaging of Dynamin-2 Recruitment using TIRF
Microscopy

This protocol provides a general framework for visualizing the recruitment of fluorescently
tagged Dynamin-2 to clathrin-coated pits at the plasma membrane.[21][22][23]

Materials:

o Cells stably or transiently expressing fluorescently tagged Dynamin-2 (e.g., DNM2-EGFP)
and a clathrin marker (e.g., Clathrin light chain-RFP).

e Glass-bottom imaging dishes.

» Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers
(e.g., 488 nm for EGFP, 561 nm for RFP), an EMCCD or sCMOS camera, and environmental
control (37°C, 5% COz2).

e Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:

e Cell culture and transfection: Plate cells on glass-bottom dishes. If using transient
transfection, transfect cells with plasmids encoding the fluorescently tagged proteins 24-48
hours before imaging.

e Microscope setup:

o Turn on the microscope, lasers, and environmental chamber. Allow the system to
equilibrate.

o Calibrate the TIRF angle to achieve optimal signal-to-noise for visualizing events at the
plasma membrane.

» Image acquisition:
o Place the imaging dish on the microscope stage.

o Locate a cell with good expression of both fluorescent proteins.
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o Set up a time-lapse acquisition sequence, typically acquiring images every 1-2 seconds
for several minutes. Use simultaneous or fast sequential imaging for two-color acquisition.

o Adjust laser power and exposure times to minimize phototoxicity while maintaining a good
signal.

e Image analysis:
o Correct for any photobleaching.

o Use particle tracking software to identify and track individual clathrin-coated pits and the
associated Dynamin-2 signal.

o Quantify the fluorescence intensity of Dynamin-2 and clathrin over time for each tracked
event.

o Analyze the recruitment kinetics, lifetime, and stoichiometry of Dynamin-2 at endocytic
sites.

Conclusion

Dynamin-2 is a master regulator of the final stages of clathrin-mediated endocytosis. Its
intricate mechanism, involving recruitment, assembly, and GTP-hydrolysis-driven membrane
fission, is essential for cellular homeostasis. The quantitative data and experimental protocols
presented in this guide offer a robust framework for researchers to further unravel the
complexities of Dynamin-2 function. As a key player in a fundamental cellular process,
Dynamin-2 remains a critical target for understanding disease pathogenesis and for the
development of novel therapeutic interventions. The continued application of advanced imaging
and biochemical techniques will undoubtedly shed further light on the multifaceted roles of this
essential GTPase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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